molecular formula C21H25N3O3S2 B2952668 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 362501-70-0

2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2952668
CAS No.: 362501-70-0
M. Wt: 431.57
InChI Key: WADOWEBHRFDBSU-UHFFFAOYSA-N
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Description

2-((2-(Azepan-1-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound featuring a complex multi-cyclic structure. This molecule incorporates several pharmaceutically relevant heterocyclic systems, including a 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one core, which is a scaffold of significant interest in medicinal chemistry research due to its prevalence in biologically active compounds . The structure is further functionalized with a 2-methoxyphenyl substituent and a thioether sidechain connected to an azepane ring system via an amide linkage . The compound's structural framework suggests potential value as a key intermediate in synthetic organic chemistry, particularly for the development of novel heterocyclic systems. Researchers can utilize this compound to explore structure-activity relationships in drug discovery programs, especially those focused on kinase inhibitors or GPCR modulators where similar scaffolds have shown promise . The presence of the azepane ring, a seven-membered nitrogen-containing heterocycle, provides a conformational flexibility that can be exploited to modulate molecular properties and binding interactions . The 2-methoxyphenyl group may contribute to specific aromatic interactions in biological systems, while the thioether linkage offers potential for further chemical modifications . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Proper safety protocols should be followed when handling this compound, including the use of appropriate personal protective equipment. Researchers should consult relevant safety data sheets and conduct thorough literature reviews before initiating experimental work with this substance.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-27-17-9-5-4-8-16(17)24-20(26)19-15(10-13-28-19)22-21(24)29-14-18(25)23-11-6-2-3-7-12-23/h4-5,8-9H,2-3,6-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADOWEBHRFDBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule with potential therapeutic applications. Its structure incorporates various functional groups that may confer significant biological activity, particularly in the areas of antimicrobial and anticancer research. This article aims to summarize the biological activities associated with this compound based on current literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2O2SC_{20}H_{24}N_2O_2S, with a molecular weight of approximately 364.48 g/mol. The structural features include:

  • An azepane ring, which may enhance its interaction with biological targets.
  • A thieno[3,2-d]pyrimidine core, known for its bioactivity.

Biological Activity Overview

Preliminary studies suggest that compounds similar to this one exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Compounds containing thieno[3,2-d]pyrimidine structures have shown promising antibacterial properties. For instance, derivatives with halogen substituents demonstrate enhanced toxicity against various bacterial strains .
    • The presence of the azepan moiety may facilitate better binding to bacterial targets, thereby increasing efficacy.
  • Anticancer Properties :
    • Thieno[3,2-d]pyrimidines have been linked to anticancer effects due to their ability to inhibit specific enzymes involved in tumor growth. For example, studies indicate that these compounds can interfere with DNA replication and repair mechanisms .
    • Research has highlighted the potential of such compounds in targeting cancer cell metabolism, suggesting a dual role as both cytotoxic agents and metabolic inhibitors .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-oneAntibacterialSignificant antibacterial activity against multiple strains was observed.
2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-benzyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-oneAnticancerShowed inhibition of tumor growth in vitro and in vivo models.
Substituted pyridinesDNMT1 InhibitionDemonstrated potential as epigenetic modifiers in cancer treatment.

The proposed mechanisms through which the compound exerts its biological effects include:

  • Enzyme Inhibition : The thieno[3,2-d]pyrimidine core can inhibit key enzymes involved in cell proliferation and survival.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA strands, preventing replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous molecules derived from the provided evidence:

Compound Name / ID Core Structure Substituents (Position 3) Side Chain (Position 2) Molecular Weight Key Features
Target Compound Thieno[3,2-d]pyrimidin-4(3H)-one 2-Methoxyphenyl 2-(Azepan-1-yl)-2-oxoethylthio Not Reported Flexible azepane side chain; ortho-methoxy enhances H-bonding
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-... (CAS 877654-75-6) Thieno[3,2-d]pyrimidin-4(3H)-one 4-(Trifluoromethoxy)phenyl 2-(4-Chlorophenyl)-2-oxoethylthio 498.9 Electron-withdrawing CF3O and Cl groups; para-substitution may reduce solubility
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one Pyrimido[5,4-b]indol-4-one Phenyl 2-(Azepan-1-yl)-2-oxoethylthio Not Reported Indole core vs. thieno; phenyl lacks methoxy’s electronic effects
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine 6-Methyl Thietan-3-yloxy + thioacetate Not Reported Thietan’s ring strain may reduce stability; thioacetate less metabolically stable

Research Findings

  • Synthetic Routes: The target compound’s synthesis likely parallels methods in , where enaminones react with electrophilic reagents to form thioether linkages. However, the azepane side chain may require additional steps for cyclic amine incorporation .
  • Antineoplastic Potential: Pyrimidine-2-thione derivatives () with similar cores show antineoplastic activity, suggesting the target compound’s thieno-pyrimidinone core could be optimized for anticancer applications .
  • ADMET Considerations: The azepane group may improve blood-brain barrier penetration compared to bulky substituents (e.g., trifluoromethoxy in ), though solubility remains a challenge due to the aromatic thieno system .

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